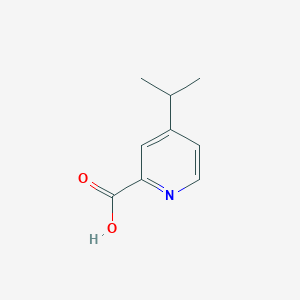
4-异丙基吡啶甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 4-Isopropylpicolinic acid, such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, involves multi-step processes including alkene diacylation, which ultimately yields the target compound through reactions that demonstrate the steric protection against electrophilic attack afforded by isopropyl groups (Balaban et al., 2004). Synthesis approaches for related compounds often utilize starting materials like L-tartaric acid to create useful building blocks for further chemical synthesis (Mukaiyama et al., 1990).
Molecular Structure Analysis
X-ray crystallography and mass spectrometry have been pivotal in characterizing the molecular structure of compounds akin to 4-Isopropylpicolinic acid. For instance, the structure of perfluoro-4-isopropylpyridine macrocycles was elucidated using these techniques, revealing the potential for complexation with cations and anions (Chambers et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving 4-Isopropylpicolinic acid derivatives can be intricate, involving electrophilic and nucleophilic attacks, and are influenced by the steric effects of substituents. For example, the formation of N-alkylpyridinium salts from reactions with amines demonstrates the reactivity of these compounds under specific conditions (Balaban et al., 2004).
科学研究应用
As for 4-Isopropylpicolinic acid, it is a chemical building block and is used in life science research . It has a molecular formula of C9 H11 N O2 and a molecular weight of 165.191 .
One potential application mentioned is that 4-isopropylpicolinic acid was used in the synthetic preparation of selective N-type voltage activated calcium channel (VACC) blockers . These blockers are often used in the field of neuroscience and pharmacology to inhibit the flow of ions through the cell membrane, which can help in the treatment of certain neurological disorders.
-
Synthesis of Polylactic Acid (PLA)
- Field: Biomedicine
- Application: Polylactic acid, also known as polylactide, is a degradable and environmentally friendly polymer that has been used as a commercial material in various studies . It has good physical properties, and its modification can optimize its properties to a certain extent .
- Method: Lactic acid, as a synthetic raw material of polylactic acid, can only be obtained by sugar fermentation .
- Results: Polylactic acid blocks and blends play significant roles in drug delivery, implants, and tissue engineering to great effect .
-
Biological Applications of Lipoic Acid-Based Polymers
- Field: Biomedicine
- Application: Lipoic acid (LA) is a versatile antioxidant that has been used in the treatment of various oxidation–reduction diseases over the past 70 years . Owing to its large five-membered ring tension, the dynamic disulfide bond of LA is highly active, enabling the formation of poly (lipoic acid) (PLA) via ring-opening polymerization (ROP) .
- Method: The researchers first summarize disulfide-mediated ROP polymerization strategies, providing basic routes for designing and preparing PLA-based materials .
- Results: The biomedical applications of PLA-based materials based on their biological and structural features are divided into six categories: antibacterial, anti-inflammation, anticancer, adhesive, flexible electronics, and 3D-printed tissue scaffolds .
安全和危害
When handling 4-Isopropylpicolinic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
属性
IUPAC Name |
4-propan-2-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)7-3-4-10-8(5-7)9(11)12/h3-6H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEKHQRDHJAAAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20527986 |
Source


|
| Record name | 4-(Propan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20527986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylpicolinic acid | |
CAS RN |
83282-36-4 |
Source


|
| Record name | 4-(Propan-2-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20527986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

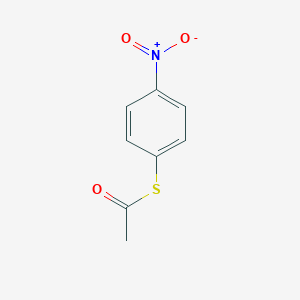
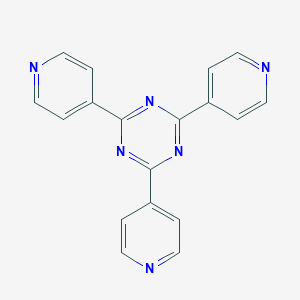


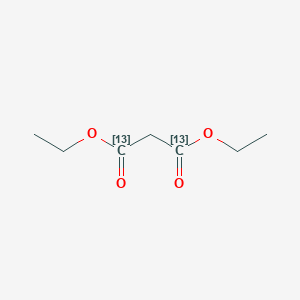

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)
![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)
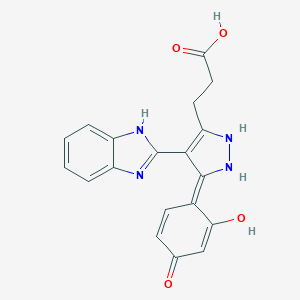
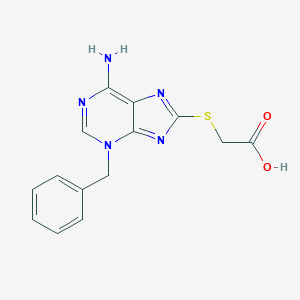
![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32564.png)
![4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid](/img/structure/B32566.png)
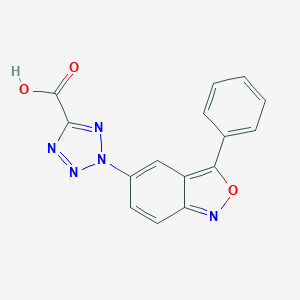
![4-[[4-(2-Benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32569.png)